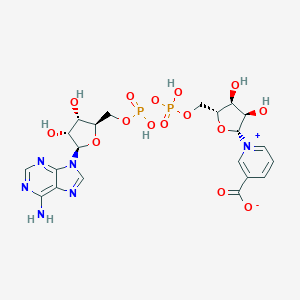

1-((2R,3R,4S,5R)-5-((((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyridin-1-ium-3-carboxylate

Description

Le Deamido-Nicotinamide Adénine Dinucléotide (Deamido-NAD+) est un précurseur de la biosynthèse du Nicotinamide Adénine Dinucléotide (NAD+), une coenzyme essentielle au métabolisme cellulaire. Le Deamido-NAD+ est impliqué dans divers processus biochimiques, notamment les réactions redox, la réparation de l'ADN et la modification des protéines. Il s'agit d'un dinucléotide composé de deux nucléotides liés par leurs groupes phosphate, l'un contenant une base adénine et l'autre une base nicotinamide .

Propriétés

Numéro CAS |

6450-77-7 |

|---|---|

Formule moléculaire |

C21H27N6O15P2+ |

Poids moléculaire |

665.4 g/mol |

Nom IUPAC |

1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |

Clé InChI |

SENPVEZBRZQVST-HISDBWNOSA-O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)[O-] |

SMILES isomérique |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |

SMILES canonique |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |

Description physique |

Solid |

Synonymes |

Adenosine 5’-(trihydrogen diphosphate), P’→5’-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt; 3-Carboxy-1-β-D-ribofuranosylpyridinium hydroxide, 5’-ester with adenosine 5’-pyrophosphate, inner salt; Pyridinium, 3-carboxy-1-β-D-ribofur |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le Deamido-NAD+ peut être synthétisé enzymatiquement à l'aide de la NAD+ synthétase. L'enzyme catalyse la formation de NAD+ à partir de Deamido-NAD+, d'adénosine triphosphate (ATP) et d'ammoniaque (NH3). Les conditions réactionnelles impliquent généralement un pH de 8,5 et une température de 37 °C. La réaction peut être suivie spectrophotométriquement en mesurant l'absorbance à 340 nm .

Méthodes de production industrielle: La production industrielle du Deamido-NAD+ implique l'utilisation d'enzymes recombinantes NAD+ synthétase dérivées de bactéries telles que Geobacillus stearothermophilus. L'enzyme est produite en grande quantité par des procédés de fermentation, suivis d'une purification et d'une lyophilisation pour obtenir une forme poudre stable .

Analyse Des Réactions Chimiques

Types de réactions: Le Deamido-NAD+ subit principalement des réactions d'amidation pour former le NAD+. Ce processus implique l'ajout d'un groupe amide à la molécule. La réaction est catalysée par la NAD+ synthétase et nécessite l'ATP et l'ammoniaque comme substrats .

Réactifs et conditions courants:

Réactifs: ATP, ammoniaque, enzyme NAD+ synthétase.

Conditions: pH 8,5, température 37 °C, présence d'ions magnésium (Mg2+) et d'ions potassium (K+).

Principaux produits: Le principal produit de la réaction est le NAD+, ainsi que l'adénosine monophosphate (AMP) et le pyrophosphate inorganique (PPi) comme sous-produits .

Applications De Recherche Scientifique

Le Deamido-NAD+ a plusieurs applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine:

Chimie: Utilisé comme substrat dans les dosages enzymatiques pour étudier l'activité de la NAD+ synthétase et d'autres enzymes apparentées.

Biologie: Joue un rôle crucial dans l'étude du métabolisme cellulaire et de la production d'énergie. Il est également utilisé dans la recherche sur les mécanismes de réparation de l'ADN et les processus de modification des protéines.

Médecine: Investigated for its potential therapeutic applications in treating metabolic disorders and age-related diseases.

5. Mécanisme d'action

Le Deamido-NAD+ exerce ses effets par sa conversion en NAD+ par la NAD+ synthétase. L'enzyme catalyse une réaction en deux étapes:

Adénylation: Le Deamido-NAD+ est activé par l'ATP pour former le NAD-adénylate.

Amidation: Une molécule d'ammoniaque attaque l'intermédiaire NAD-adénylate, ce qui entraîne la formation de NAD+.

Les cibles moléculaires du Deamido-NAD+ comprennent diverses enzymes impliquées dans la biosynthèse et le métabolisme du NAD+. Les voies impliquées sont essentielles au maintien de l'équilibre énergétique cellulaire et de l'homéostasie redox .

Mécanisme D'action

Deamido-NAD+ exerts its effects through its conversion to NAD+ by NAD+ synthetase. The enzyme catalyzes a two-step reaction:

Adenylation: Deamido-NAD+ is activated by ATP to form NAD-adenylate.

Amidation: An ammonia molecule attacks the NAD-adenylate intermediate, resulting in the formation of NAD+.

The molecular targets of Deamido-NAD+ include various enzymes involved in NAD+ biosynthesis and metabolism. The pathways involved are critical for maintaining cellular energy balance and redox homeostasis .

Comparaison Avec Des Composés Similaires

Le Deamido-NAD+ est similaire à d'autres dinucléotides tels que le Nicotinamide Mononucléotide (NMN) et le Nicotinic Acid Mononucléotide (NaMN). Sa particularité réside dans son rôle de précurseur direct du NAD+, ce qui en fait un intermédiaire crucial dans la biosynthèse du NAD+.

Composés similaires:

Nicotinamide Mononucléotide (NMN): Un nucléotide dérivé de la nicotinamide et du ribose-5-phosphate, impliqué dans la biosynthèse du NAD+.

Nicotinic Acid Mononucléotide (NaMN): Un nucléotide dérivé de l'acide nicotinique et du ribose-5-phosphate, également impliqué dans la biosynthèse du NAD+

Le Deamido-NAD+ se distingue par son rôle spécifique dans l'étape finale de la synthèse du NAD+, catalysée par la NAD+ synthétase, qui est essentielle à divers processus cellulaires.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.